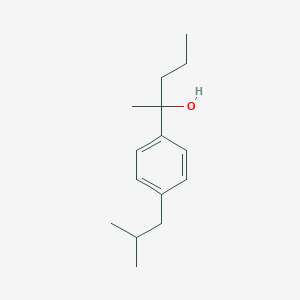

2-(4-Isobutylphenyl)pentan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Isobutylphenyl)pentan-2-ol is an organic compound that belongs to the class of alcohols. It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a phenyl ring substituted with an isobutyl group and a pentan-2-ol moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylphenyl)pentan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(4-Isobutylphenyl)pentan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylphenyl)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-Isobutylphenyl)pentan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Various halogenating agents or other electrophiles.

Major Products

Oxidation: 2-(4-Isobutylphenyl)pentan-2-one.

Reduction: this compound (from the ketone).

Substitution: Depending on the substituent introduced, various derivatives of this compound.

Scientific Research Applications

2-(4-Isobutylphenyl)pentan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound’s structural similarity to ibuprofen makes it a subject of interest in studying the biological activity and metabolic pathways of related compounds.

Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of other medicinal compounds.

Industry: Utilized in the production of fine chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)pentan-2-ol is not well-documented, but its structural similarity to ibuprofen suggests that it may interact with similar molecular targets. Ibuprofen is known to inhibit cyclooxygenase (COX) enzymes, which play a role in the synthesis of prostaglandins involved in inflammation and pain. It is plausible that this compound may exhibit similar inhibitory effects on COX enzymes, although further research is needed to confirm this.

Comparison with Similar Compounds

Similar Compounds

Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, a widely used NSAID.

2-(4-Isobutylphenyl)propan-1-ol: Another alcohol derivative of ibuprofen.

2-(4-Isobutylphenyl)propionic acid methyl ester: An ester derivative of ibuprofen.

Uniqueness

2-(4-Isobutylphenyl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity, similar to ibuprofen, makes it a compound of interest in medicinal chemistry research.

Biological Activity

2-(4-Isobutylphenyl)pentan-2-ol is an organic compound notable for its unique structure, which features a pentan-2-ol backbone substituted with an isobutylphenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and organic synthesis. Its molecular formula is C15H24O, with a molecular weight of approximately 220.35 g/mol. The presence of the isobutyl group contributes to its hydrophobic characteristics, influencing its biological activity and interactions.

Pharmacological Potential

Research indicates that this compound may exhibit anti-inflammatory properties similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Studies suggest that compounds with similar structures often interact with biological targets involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Interaction Studies

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for assessing its therapeutic potential. Interaction studies focusing on its binding affinity to various enzymes and receptors can elucidate its mechanisms of action. For instance, investigations into its effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation, are essential for determining its efficacy as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Unique Characteristics |

|---|---|---|

| This compound | Isobutyl group on phenol | Potential anti-inflammatory activity |

| Ibuprofen | Propionic acid derivative | Established analgesic and anti-inflammatory |

| 2-(4-Ethylphenyl)pentan-2-ol | Ethyl group on phenol | Varies in hydrophobicity compared to isobutyl |

| 2-(3-tert-butylphenyl)pentan-2-ol | Tert-butyl group on phenol | May exhibit different reactivity patterns |

This table highlights the structural differences that may influence their respective biological activities.

Synthesis and Stability Studies

The synthesis of this compound can be achieved through various methods, making it accessible for research applications. Stability studies have shown that this compound maintains integrity under various conditions, which is critical for its potential use in pharmaceuticals.

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of this compound. For example, assays measuring cytotoxicity against cancer cell lines can provide insights into its potential as an anticancer agent. Preliminary results suggest that compounds with similar structures have shown varying degrees of cytotoxicity against human cancer cell lines, indicating a need for further exploration of this compound's effects.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors that regulate inflammatory processes. Understanding these interactions can help clarify how this compound modulates biological pathways and influences cellular responses.

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]pentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-10-15(4,16)14-8-6-13(7-9-14)11-12(2)3/h6-9,12,16H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTFCNPHZFLVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(C=C1)CC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.